N-(Difluoromethylthio)phthalimide

Catalog No.
S12751725
CAS No.
1805773-37-8
M.F
C9H5F2NO2S
M. Wt
229.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Difluoromethylthio)phthalimide

CAS Number

1805773-37-8

Product Name

N-(Difluoromethylthio)phthalimide

IUPAC Name

2-(difluoromethylsulfanyl)isoindole-1,3-dione

Molecular Formula

C9H5F2NO2S

Molecular Weight

229.21 g/mol

InChI

InChI=1S/C9H5F2NO2S/c10-9(11)15-12-7(13)5-3-1-2-4-6(5)8(12)14/h1-4,9H

InChI Key

OQBMFKJNYUEAIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)F

N-(Difluoromethylthio)phthalimide is a chemical compound characterized by the presence of a difluoromethylthio group attached to a phthalimide moiety. Its chemical structure can be represented as follows:

  • Chemical Formula: C10_{10}H6_6F2_2N2_2S
  • Molecular Weight: 240.23 g/mol

This compound is notable for its unique difluoromethylthio substituent, which can impart distinct physical and chemical properties compared to other phthalimide derivatives. The difluoromethylthio group is known for its ability to enhance biological activity and modify the reactivity of the compound in various

, including:

  • Nucleophilic Substitution Reactions: The difluoromethylthio group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Coupling Reactions: This compound can be involved in coupling reactions with boronic acids or other electrophiles, facilitating the formation of more complex organic structures .
  • Reactivity with Difluorocarbene: The compound can react with difluorocarbene to yield various derivatives, showcasing its versatility in synthetic applications .

N-(Difluoromethylthio)phthalimide has exhibited promising biological activities, particularly in the realm of medicinal chemistry. The difluoromethylthio group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties. Research indicates that this compound may possess anti-cancer properties, potentially acting as an inhibitor in specific cancer pathways . Additionally, its derivatives have shown activity against various pathogens, making it a candidate for further exploration in drug development.

Several methods have been developed for the synthesis of N-(Difluoromethylthio)phthalimide:

  • Two-Step One-Pot Synthesis: A notable method involves a two-step one-pot reaction starting from benzyl mercaptan and difluorocarbene sources, allowing for multigram-scale production .
  • Direct Reaction with Difluorocarbene: Another approach utilizes the direct reaction of phthalimide with difluorocarbene generated in situ, which can be completed in a few hours under controlled conditions .

These methods highlight the efficiency and scalability of synthesizing this compound for research and industrial applications.

N-(Difluoromethylthio)phthalimide has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is being investigated as a potential therapeutic agent for cancer and infectious diseases.
  • Agricultural Chemicals: Its derivatives may serve as effective pesticides or herbicides due to their enhanced activity against specific biological targets.
  • Material Science: The compound's unique properties make it suitable for developing advanced materials with specific functionalities.

Interaction studies have focused on understanding how N-(Difluoromethylthio)phthalimide interacts with biological systems and other chemical entities. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Metabolic Stability Studies: Investigating how the compound is metabolized within biological systems, which is crucial for assessing its viability as a drug candidate.

Such studies are essential for elucidating the mechanisms through which this compound exerts its biological effects.

Several compounds share structural similarities with N-(Difluoromethylthio)phthalimide. Here are some notable examples:

Compound NameKey Features
N-(Trifluoromethylthio)phthalimideContains trifluoromethyl instead of difluoromethyl; often exhibits different reactivity.
N-(Chloromethylthio)phthalimideFeatures chloromethyl group; typically less lipophilic than its difluoro counterpart.
N-(Methoxycarbonyl)phthalimideLacks halogen substituents; used primarily in organic synthesis rather than medicinal applications.

The uniqueness of N-(Difluoromethylthio)phthalimide lies in its specific difluoromethylthio group, which enhances its reactivity and biological activity compared to these similar compounds. This characteristic makes it particularly valuable in both synthetic chemistry and pharmacology.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Exact Mass

229.00090590 g/mol

Monoisotopic Mass

229.00090590 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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